molecular formula C26H19N3O5S B11549544 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11549544
M. Wt: 485.5 g/mol
InChI Key: KCIBAPUHPLQJGE-FUIDTVNYSA-N
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Description

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, amide groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as phenylformamide and thiophene derivatives. These intermediates are then subjected to condensation reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylformamide derivatives: These compounds share the phenylformamide moiety and exhibit similar chemical properties.

    Thiophene derivatives: Compounds containing the thiophene ring are structurally related and may have comparable reactivity.

    Furan derivatives: The presence of the furan ring in similar compounds contributes to their unique chemical behavior.

Uniqueness

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of multiple functional groups and aromatic rings

Properties

Molecular Formula

C26H19N3O5S

Molecular Weight

485.5 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H19N3O5S/c30-24(19-6-2-1-3-7-19)28-22(16-21-8-5-15-35-21)25(31)29-27-17-18-10-12-20(13-11-18)34-26(32)23-9-4-14-33-23/h1-17H,(H,28,30)(H,29,31)/b22-16+,27-17+

InChI Key

KCIBAPUHPLQJGE-FUIDTVNYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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